1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine
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Overview
Description
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications
The compound 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine, due to its complex chemical structure, may be involved in various pharmacological and biochemical research applications. While direct studies on this specific compound are scarce, insights can be drawn from research on related arylpiperazine derivatives, piperazine compounds, and their biological activities.
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have been clinically applied, mainly for the treatment of depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, and trazodone, undergo extensive metabolism involving N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects, demonstrating the potential of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine in similar therapeutic areas (Caccia, 2007).
Piperazine-based Compounds as DPP IV Inhibitors
Piperazine compounds, classified with pyrrolidines, cyclohexanes, and others, have been identified as inhibitors of Dipeptidyl Peptidase IV (DPP IV), making them significant in treating type 2 diabetes mellitus. This highlights the potential application of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine in developing new antidiabetic drugs (Mendieta et al., 2011).
Antimycobacterial Activity of Piperazine Analogues
The anti-mycobacterial activities of piperazine analogues have been extensively reviewed, with several compounds showing potential activity against Mycobacterium tuberculosis, including drug-resistant strains. This suggests the possible utility of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine in tuberculosis research and therapy (Girase et al., 2020).
Therapeutic Use of Piperazine Derivatives
The therapeutic uses of piperazine derivatives span across various domains including antipsychotic, antihistamine, antianginal, and antidepressant applications. Their versatility in drug design is underscored by the ability of minor modifications on the piperazine nucleus to significantly alter their medicinal potential, suggesting the potential adaptability of 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine for varied therapeutic applications (Rathi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-19-8-10-23(16-20(19)2)32(30,31)24-11-9-22(17-26-24)25(29)28-14-12-27(13-15-28)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBUPJHFRHQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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